

Preliminary toxicity studies of DMX-129

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Compound of Interest		
Compound Name:	DMX-129	
Cat. No.:	B15618236	Get Quote

An in-depth analysis of the preliminary toxicity studies for the novel compound MM-129, a first-in-class Bruton's tyrosine kinase (BTK) and Programmed death-ligand 1 (PD-L1) inhibitor, reveals a favorable safety profile at its effective anti-cancer dose. This technical guide synthesizes the available preclinical data from studies conducted on zebrafish embryos and mice, providing a comprehensive overview for researchers, scientists, and drug development professionals. The core findings indicate that MM-129 is well-tolerated at a therapeutic dose of 10 µmol/kg, with no significant adverse effects observed during short-term and long-term administration.

Quantitative Toxicity Data

The toxicity of MM-129 was evaluated in both zebrafish embryos and BALB/c mice, with key quantitative data summarized below.

Table 1: Acute and Long-Term Toxicity of MM-129 in BALB/c Mice



Dose (µmol/kg)	Administrat ion Route	Duration	Mortality Rate (24h)	Mortality Rate (14 days)	Key Observatio ns
10	Intraperitonea I	24 hours	0%	0%	No signs of toxicity, no significant change in body weight. [1][2]
20	Intraperitonea I	24 hours	0%	40%	Transient sedation, ataxia, and inhibition of motor activity 15-30 min after administratio n.[1][2]
40	Intraperitonea I	24 hours	0%	60%	Marked transient sedation, ataxia, and inhibition of motor activity.
Vehicle (10% DMSO/PBS)	Intraperitonea I	24 hours & 14 days	0%	0%	No adverse effects observed.[1]

Table 2: Zebrafish Embryo Toxicity



Compound	Concentration (µM)	Observation
MM-129	10	No sublethal effects detected.
Seliciclib	5	Absence of swimming activity, lack of heartbeat, and no tail blood flow in 57% of embryos. [2]

Experimental Protocols

Detailed methodologies for the key toxicity experiments are provided to ensure reproducibility and comprehensive understanding.

In Vivo Murine Toxicity Studies

- Animal Model: 4-6 week old BALB/c mice were utilized for both short-term (24 hours) and long-term (14 days) toxicity studies.[1]
- Groups: For the short-term study, 24 mice were randomly divided into four groups (n=6 per group). For the long-term study, 40 mice were divided into four groups (n=10 per group).[1]
- Dosing: MM-129 was administered daily via intraperitoneal injections at doses of 10, 20, and 40 µmol/kg. The control group received the vehicle solution (10% DMSO in phosphatebuffered saline).[1]
- Observation Parameters:
 - Mortality: Recorded daily.
 - Clinical Signs: Animals were observed for signs of toxicity, such as changes in motor activity and behavior, particularly within the first 30 minutes post-administration.
 - Body Weight: Monitored throughout the study.
 - Organ Morphology: At the end of the observation period (24 hours and 14 days), necropsy and histopathological examinations were performed on the liver, spleen, kidneys, and



heart.[1]

- Pharmacokinetics: A separate in vivo study on Wistar rats was conducted to assess the pharmacokinetic profile of MM-129, which showed rapid absorption and a bioavailability of 68.6% after intraperitoneal administration.[1][3]
- Ethical Considerations: All animal procedures were conducted in accordance with established guidelines for the prevention of cruelty to animals.[1]

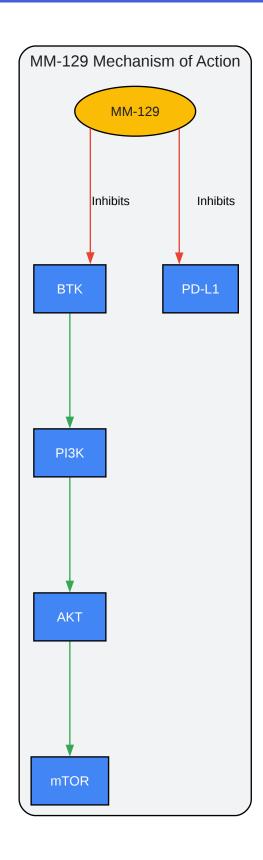
Zebrafish Embryo Toxicity Assay

- Animal Model: Zebrafish embryos were used as an early-stage in vivo model.
- Maintenance: Embryos were maintained in an environmentally controlled room at 28.0 ± 1.0
 °C with a standard light/dark cycle.[1]
- Exposure: Embryos were treated with MM-129 at a concentration of 10 μM.[3]
- Endpoint: The primary endpoint was the observation of any sublethal effects.[3]
- Regulatory Compliance: The study was conducted in accordance with EU Directive 2010/63/EU, which considers the earliest life-stages of zebrafish as equivalent to in vitro models.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

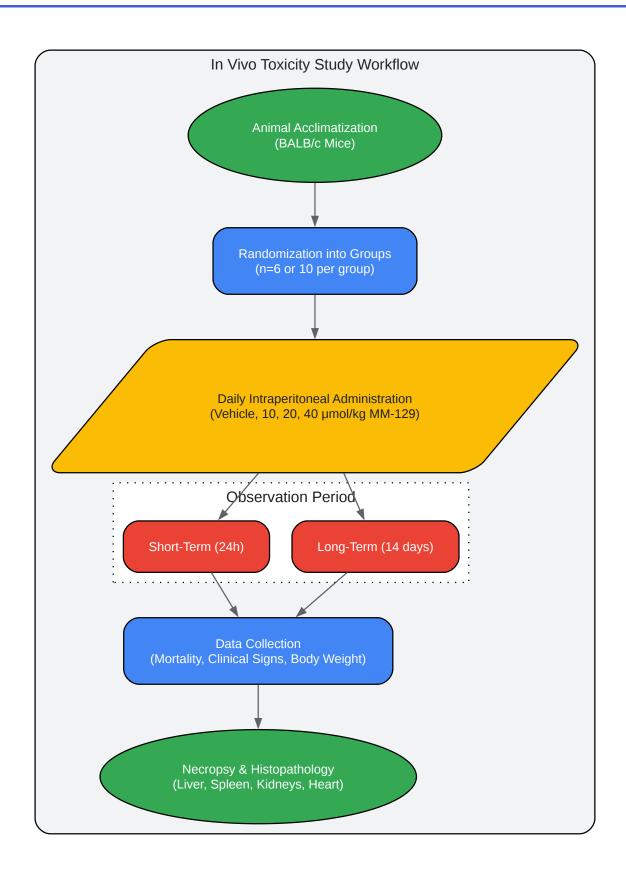




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Caption: Signaling pathway targeted by MM-129.





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Caption: Experimental workflow for murine toxicity studies.



In conclusion, the preliminary toxicity studies of MM-129 suggest a promising safety profile, particularly at the anti-cancer effective dose of 10 µmol/kg.[2] While higher doses demonstrated dose-dependent toxicity, the lack of mortality and adverse effects at the therapeutic dose in both short and long-term studies in mice, coupled with the absence of sublethal effects in zebrafish embryos, supports its potential for further development as a therapeutic agent for colon cancer.[1][3] The favorable pharmacokinetic properties further strengthen its candidacy for clinical translation.[1][3]

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